molecular formula C21H21N5O4 B11009477 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11009477
M. Wt: 407.4 g/mol
InChI Key: KTURZGJBFGCVHO-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate phthalic anhydride derivatives with hydrazine.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the phthalazinone derivative with an appropriate acylating agent.

    Benzimidazole Attachment: The final step involves the coupling of the benzimidazole moiety to the acetamide group using a suitable linker and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores.

    Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-25-15-7-5-4-6-14(15)24-17(25)11-22-18(27)12-26-21(28)19-13(10-23-26)8-9-16(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)

InChI Key

KTURZGJBFGCVHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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